Benzoic acid, 2-hydroxy-, 2-[(1-oxo-2-propen-1-yl)oxy]ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-hydroxy-, 2-[(1-oxo-2-propen-1-yl)oxy]ethyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, featuring a hydroxy group and an ester linkage with an ethyl group substituted by an acryloyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-, 2-[(1-oxo-2-propen-1-yl)oxy]ethyl ester typically involves esterification reactions. One common method is the reaction of 2-hydroxybenzoic acid with 2-hydroxyethyl acrylate in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-hydroxy-, 2-[(1-oxo-2-propen-1-yl)oxy]ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Benzoic acid, 2-hydroxy-, 2-[(1-oxo-2-propen-1-yl)oxy]ethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-hydroxy-, 2-[(1-oxo-2-propen-1-yl)oxy]ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes or receptors, modulating biological pathways. The hydroxy group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-hydroxy-, ethyl ester
- Benzoic acid, 2-benzoyl-, 2-hydroxy-3-(2-methyl-1-oxo-2-propen-1-yl)oxypropyl ester
- Benzoic acid, 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]-, 1,1′-(2-fluoro-1,4-phenylene) ester
Uniqueness
Benzoic acid, 2-hydroxy-, 2-[(1-oxo-2-propen-1-yl)oxy]ethyl ester is unique due to its specific ester linkage and the presence of both hydroxy and acryloyl groups. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
CAS No. |
100012-67-7 |
---|---|
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
2-prop-2-enoyloxyethyl 2-hydroxybenzoate |
InChI |
InChI=1S/C12H12O5/c1-2-11(14)16-7-8-17-12(15)9-5-3-4-6-10(9)13/h2-6,13H,1,7-8H2 |
InChI Key |
PHYRSPFFFIPRNC-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCOC(=O)C1=CC=CC=C1O |
Canonical SMILES |
C=CC(=O)OCCOC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.